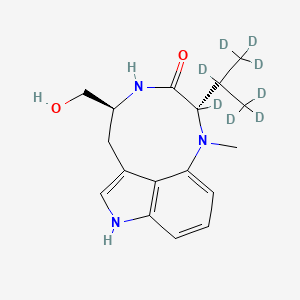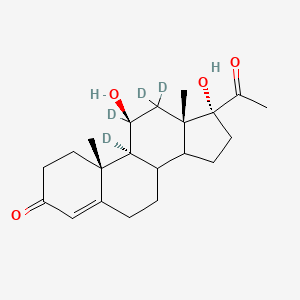
(-)-Indolactam V-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Indolactam V-d8 is a deuterated derivative of (-)-Indolactam V, a compound known for its biological activity, particularly in the activation of protein kinase C (PKC). The deuterium atoms in this compound replace hydrogen atoms, which can be useful in various research applications, including mass spectrometry and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Indolactam V-d8 typically involves the incorporation of deuterium atoms into the indolactam structure. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or reagents.
Total Synthesis: This approach involves the complete synthesis of the indolactam structure from deuterated starting materials, ensuring the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated precursors in the synthesis process. The choice of method depends on factors such as cost, availability of deuterated materials, and the desired level of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
(-)-Indolactam V-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the indolactam structure, potentially altering its properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of this compound.
Scientific Research Applications
(-)-Indolactam V-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in mass spectrometry to study deuterium incorporation and metabolic pathways.
Biology: Employed in the study of protein kinase C activation and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research, due to its ability to modulate protein kinase C activity.
Industry: Utilized in the development of deuterated drugs and other compounds with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of (-)-Indolactam V-d8 involves the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling events that can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
(-)-Indolactam V-d8 can be compared with other similar compounds, such as:
(-)-Indolactam V: The non-deuterated form, which has similar biological activity but different mass spectrometric properties.
Phorbol Esters: Another class of PKC activators, which have different chemical structures but similar biological effects.
Bryostatin: A natural product that also activates PKC but has a more complex structure and different pharmacological properties.
The uniqueness of this compound lies in its deuterium incorporation, which makes it particularly useful in research applications that require precise mass spectrometric analysis and metabolic studies.
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
309.43 g/mol |
IUPAC Name |
(10S,13S)-10-deuterio-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-13-(hydroxymethyl)-9-methyl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1/i1D3,2D3,10D,16D |
InChI Key |
LUZOFMGZMUZSSK-WXAGKEHZSA-N |
Isomeric SMILES |
[2H][C@@]1(C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















